Deoxyuridine triphosphate
Overview
Description
DUTP is a deoxyuridine phosphate having a triphosphate group at the 5'-position. It has a role as a human metabolite, an Escherichia coli metabolite, a mouse metabolite and an Arabidopsis thaliana metabolite. It is a pyrimidine 2'-deoxyribonucleoside 5'-triphosphate and a deoxyuridine phosphate. It is a conjugate acid of a dUTP(3-).
Deoxyuridine triphosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound is a natural product found in Homo sapiens and Bos taurus with data available.
This compound is a uracil nucleotide comprised of three phosphate groups esterified to the deoxyribose sugar moiety.
This compound is an intermediate in the metabolism of Pyrimidine. It is a substrate for Inosine triphosphate pyrophosphatase, Deoxyuridine 5'-triphosphate nucleotidohydrolase (mitochondrial), Uridine-cytidine kinase 1, Nucleoside diphosphate kinase 3, Nucleoside diphosphate kinase B, Nucleoside diphosphate kinase 6, Nucleoside diphosphate kinase (mitochondrial), Nucleoside diphosphate kinase homolog 5, Nucleoside diphosphate kinase A and Nucleoside diphosphate kinase 7.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
Mechanism of Action
Target of Action
The primary target of Deoxyuridine Triphosphate is the enzyme known as dUTPase . This enzyme is responsible for the hydrolysis of this compound to dUMP within the cell . It has been proposed as an essential step in pyrimidine metabolism by providing dUMP for thymidylate biosynthesis .
Mode of Action
this compound interacts with its target, dUTPase, by serving as a substrate for the enzyme . The enzyme catalyzes the chemical reaction where this compound and water are converted into dUMP and diphosphate . This process is essential in maintaining DNA integrity in dividing cells .
Biochemical Pathways
this compound plays a crucial role in the pyrimidine metabolism pathway . It is involved in the synthesis of dTTP, which is essential for DNA synthesis . The enzyme ribonucleotide reductase catalyzes the conversion of NDPs to dNDPs, which includes the conversion of dUDP to dUMP . This dUMP is then used as a substrate for thymidylate synthase in the major biosynthesis pathway to dTTP .
Pharmacokinetics
It is known that the compound is essential in controlling relative cellular levels of dttp/dutp, both of which can be incorporated into dna . The balance between these two compounds is critical for maintaining DNA integrity and preventing high rates of uracil incorporation into newly synthesized DNA .
Result of Action
The action of this compound results in the production of dUMP, which is a precursor for dTTP, a necessary component for DNA synthesis . If the action of dutpase is inhibited or lacking, it leads to harmful perturbations in the nucleotide pool, resulting in increased uracil content of dna . This can activate a hyperactive futile cycle of DNA repair .
Biochemical Analysis
Biochemical Properties
Deoxyuridine triphosphate is involved in DNA synthesis and repair. It is incorporated into DNA during replication and repair processes, but its presence in DNA can lead to mutations if not properly regulated. The enzyme this compound nucleotidohydrolase (dUTPase) plays a critical role in preventing the incorporation of this compound into DNA by hydrolyzing it to deoxyuridine monophosphate (dUMP) and inorganic pyrophosphate . This reaction is essential for maintaining the balance of nucleotide pools and preventing the accumulation of this compound, which can be toxic to cells.
This compound interacts with several enzymes and proteins, including thymidylate synthase, which converts deoxyuridine monophosphate to deoxythymidine monophosphate (dTMP), a precursor for deoxythymidine triphosphate . This interaction is crucial for the synthesis of thymidine nucleotides and the prevention of uracil incorporation into DNA.
Cellular Effects
This compound has significant effects on cellular processes. Its accumulation can lead to the misincorporation of uracil into DNA, which can cause DNA damage and mutations . This can trigger DNA repair mechanisms, such as base excision repair, to remove the uracil and restore the integrity of the DNA. Excessive accumulation of this compound can overwhelm these repair mechanisms and lead to cell death.
This compound also affects cell signaling pathways and gene expression. For example, the inhibition of thymidylate synthase, which leads to the accumulation of this compound, can activate p53-mediated transcriptional repression and induce apoptosis . This highlights the importance of tightly regulating this compound levels to maintain cellular homeostasis.
Molecular Mechanism
The molecular mechanism of this compound involves its hydrolysis by this compound nucleotidohydrolase to deoxyuridine monophosphate and inorganic pyrophosphate . This reaction is crucial for preventing the incorporation of this compound into DNA and maintaining the balance of nucleotide pools. This compound can also be incorporated into DNA by DNA polymerases, leading to the formation of uracil-containing DNA . This can trigger DNA repair mechanisms, such as base excision repair, to remove the uracil and restore the integrity of the DNA.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, the stability of this compound can be affected by various factors, such as temperature and pH . This compound can also be degraded by enzymes, such as this compound nucleotidohydrolase, which hydrolyzes it to deoxyuridine monophosphate and inorganic pyrophosphate . Long-term exposure to this compound can lead to the accumulation of uracil in DNA and cause DNA damage and mutations .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound can be effectively hydrolyzed by this compound nucleotidohydrolase to deoxyuridine monophosphate and inorganic pyrophosphate . At high doses, the accumulation of this compound can overwhelm the capacity of this compound nucleotidohydrolase and lead to the incorporation of uracil into DNA . This can cause DNA damage, mutations, and cell death. Toxic or adverse effects at high doses of this compound have been observed in animal models, highlighting the importance of tightly regulating its levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized from deoxyuridine diphosphate by the addition of a phosphate group . This compound can be hydrolyzed by this compound nucleotidohydrolase to deoxyuridine monophosphate and inorganic pyrophosphate . Deoxyuridine monophosphate can then be converted to deoxythymidine monophosphate by thymidylate synthase, which is a precursor for deoxythymidine triphosphate . This pathway is crucial for maintaining the balance of nucleotide pools and preventing the accumulation of this compound, which can be toxic to cells.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can be transported across cell membranes by nucleotide transporters . Within cells, this compound can be distributed to different cellular compartments, such as the cytoplasm and nucleus . The distribution of this compound can be influenced by various factors, such as the expression levels of nucleotide transporters and the activity of enzymes involved in its metabolism .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and nucleus . It can be transported into the nucleus by nucleotide transporters and incorporated into DNA during replication and repair processes . The activity and function of this compound can be influenced by its subcellular localization, as well as by post-translational modifications and interactions with other biomolecules .
Biological Activity
Deoxyuridine triphosphate (dUTP) is a nucleotide that plays a crucial role in DNA synthesis and repair processes. Its biological activity is primarily linked to its involvement in the metabolism of nucleotides and the regulation of DNA integrity. This article explores the biological activity of dUTP, focusing on its synthesis, mechanisms of action, implications in disease, and relevant case studies.
Synthesis and Metabolism
dUTP is synthesized from deoxyuridine monophosphate (dUMP) through the action of thymidylate synthase (TS), which catalyzes the reductive methylation of dUMP to deoxythymidine monophosphate (dTMP). Subsequently, dTMP is phosphorylated to dTTP, a critical nucleotide for DNA synthesis. The balance between dTTP and dUTP levels is essential; an excess of dUTP can lead to misincorporation of uracil into DNA, resulting in genomic instability and cell death .
Key Enzymes Involved:
- Thymidylate Synthase (TS): Converts dUMP to dTMP.
- This compound Nucleotidohydrolase (dUTPase): Hydrolyzes dUTP to dUMP and inorganic phosphate, preventing uracil incorporation into DNA.
1. Role in DNA Synthesis
dUTP serves as a substrate for DNA polymerases during DNA replication. The presence of high levels of dUTP can lead to erroneous incorporation of uracil into DNA instead of thymidine, which can trigger repair mechanisms that may lead to cell cycle arrest or apoptosis .
2. Cell Cycle Regulation
Research indicates that accumulation of dUTP due to TS inhibition can cause early cell cycle arrest in various cancer cell lines. For instance, studies on human lung tumor cell lines demonstrated that cells with expanded dUTP pools exhibited significant DNA damage and increased sensitivity to cytotoxic agents compared to those with normal dUTP levels .
3. Apoptosis Induction
The misincorporation of uracil into DNA can activate excision repair pathways, particularly involving uracil-DNA glycosylase. This process not only repairs the damage but can also lead to apoptosis if the damage is extensive .
Table 1: Summary of Key Studies on dUTP's Biological Activity
Implications in Disease
The dysregulation of dUTP metabolism has been implicated in several diseases, particularly cancer and viral infections. In cancer therapy, targeting TS to manipulate dUTP levels could enhance the efficacy of chemotherapeutic agents by inducing apoptosis in tumor cells. Moreover, elevated levels of antibodies against viral enzymes like EBV's dUTPase have been associated with chronic fatigue syndrome (CFS), indicating potential diagnostic or therapeutic avenues .
Properties
IUPAC Name |
[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N2O14P3/c12-5-3-8(11-2-1-7(13)10-9(11)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17)/t5-,6+,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCYMLUZIRLXAA-SHYZEUOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N2O14P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60908053 | |
Record name | 1-[2-Deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-hydroxypyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60908053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Deoxyuridine triphosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001191 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1173-82-6, 91918-34-2, 102814-08-4 | |
Record name | Deoxyuridine triphosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1173-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deoxyuridine triphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001173826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N(4)-Methoxydeoxycytidine triphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091918342 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-Deoxyuracil 5'-triphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102814084 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[2-Deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-hydroxypyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60908053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Deoxyuridine triphosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001191 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q1: What is the primary function of deoxyuridine triphosphate (dUTP) in cells?
A1: While dUTP is a natural byproduct of de novo pyrimidine biosynthesis, its primary role is not as a building block for DNA. Instead, it serves as a precursor for deoxythymidine triphosphate (dTTP), an essential component of DNA. [, , , ]
Q2: What enzyme is responsible for preventing dUTP from being incorporated into DNA?
A2: this compound nucleotidohydrolase (dUTPase) is the key enzyme that hydrolyzes dUTP into deoxyuridine monophosphate (dUMP) and pyrophosphate. This action maintains a low dUTP:dTTP ratio, preventing uracil misincorporation into DNA. [, , , , , , , ]
Q3: What are the consequences of uracil misincorporation into DNA?
A3: Uracil misincorporation can lead to DNA damage, including single and double-strand breaks, ultimately affecting genomic stability and potentially leading to cell death. [, , , ]
Q4: How is dUTP involved in the mechanism of action of fluoropyrimidine chemotherapeutic agents?
A4: Fluoropyrimidines, such as 5-fluorouracil (5-FU) and fluorodeoxyuridine (FdUrd), disrupt DNA synthesis by inhibiting thymidylate synthase (TS), an enzyme crucial for dTTP synthesis. This inhibition leads to an accumulation of dUTP and its subsequent misincorporation into DNA, contributing to the cytotoxic effects of these agents. [, , , , ]
Q5: Can dUTPase activity be a source of resistance to fluoropyrimidines?
A5: Yes, studies have shown that elevated dUTPase activity correlates with resistance to fluoropyrimidine-induced DNA damage and cytotoxicity in some cancer cells. Higher dUTPase levels can effectively hydrolyze dUTP, mitigating the effects of TS inhibition. [, ]
Q6: Does inhibiting dUTPase enhance the efficacy of TS-targeted therapies?
A6: Research suggests that inhibiting dUTPase in combination with TS-targeted therapies, such as FUdR or pemetrexed, enhances their efficacy in certain cancer cell lines, leading to increased cell death. [, ]
Q7: Do viruses, particularly herpesviruses, utilize dUTPase?
A7: Yes, many DNA-containing viruses, including herpesviruses, encode their own dUTPase enzymes. [, , , , , ]
Q8: What is the significance of viral dUTPases in infected cells?
A8: Viral dUTPases are essential for viral replication, ensuring efficient DNA synthesis by maintaining a low dUTP:dTTP ratio within infected cells. [, , ]
Q9: Beyond its enzymatic role, can viral dUTPase modulate host immune responses?
A10: Studies demonstrate that the EBV-encoded dUTPase can modulate both innate and adaptive immune responses. It can engage with Toll-Like Receptor 2 (TLR2), leading to NF-κB activation and the production of pro-inflammatory cytokines. [, , ]
Q10: How does EBV-encoded dUTPase potentially contribute to the pathogenesis of EBV-associated malignancies?
A11: Research suggests that EBV-dUTPase, through its interaction with TLR2, might contribute to chronic inflammation, a hallmark of many cancers. Additionally, it can modulate T-cell function, potentially promoting the survival and proliferation of EBV-immortalized B-cells, which may contribute to lymphomagenesis. [, , ]
Q11: What is the molecular formula of dUTP?
A11: The molecular formula of dUTP is C9H15N2O14P3. [Various sources provide this information indirectly]
Q12: What is the molecular weight of dUTP?
A12: The molecular weight of dUTP is 482.17 g/mol. [Various sources provide this information indirectly]
Q13: Are there specific spectroscopic techniques used to characterize dUTP?
A14: Various spectroscopic techniques, including UV-Vis spectrophotometry, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy, can be employed to characterize dUTP. [, , ]
Q14: How is dUTP utilized in molecular biology research?
A15: dUTP finds applications in various molecular biology techniques, including polymerase chain reaction (PCR) and DNA sequencing. For example, biotin-labeled dUTP can be incorporated into DNA during repair processes and subsequently visualized using electron microscopy. [, , ]
Q15: How does dUTP contribute to preventing carryover contamination in PCR?
A16: In PCR, substituting dTTP with dUTP allows for the use of uracil-N-glycosylase (UNG). This enzyme degrades any uracil-containing DNA, eliminating potential contamination from previous PCR reactions. [, ]
Q16: Can modified dUTP analogs be used to introduce functional groups into DNA?
A17: Yes, researchers have synthesized modified dUTP analogs carrying various functional groups, like fluorescent probes or biotin. These analogs can be incorporated into DNA using specific DNA polymerases, expanding the applications of DNAzymes and aptamers. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.